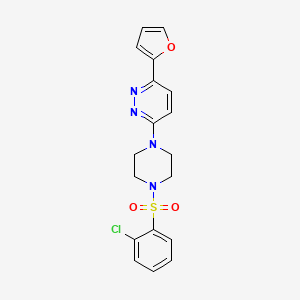

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3S/c19-14-4-1-2-6-17(14)27(24,25)23-11-9-22(10-12-23)18-8-7-15(20-21-18)16-5-3-13-26-16/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFCLHWNLIOMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using a furan boronic acid or furan halide.

Attachment of the Piperazine Ring: The piperazine moiety is often introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

Substitution: The piperazine and pyridazine rings can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation Products: Furan-2,3-dione derivatives.

Reduction Products: Sulfoxides and sulfides.

Substitution Products: Various substituted piperazine and pyridazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The sulfonamide moiety is particularly noted for enhancing antibacterial efficacy by interfering with bacterial folate synthesis pathways .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly regarding its ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies suggest that it may modulate signaling pathways crucial for tumor growth and survival, making it a candidate for further development in oncology.

Neurological Applications

Given the structural similarities to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. It may act on serotonin and dopamine receptors, suggesting possible applications in treating mood disorders and neuropsychiatric conditions.

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers evaluated the antimicrobial activity of several derivatives of piperazine compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Case Study 2: Anticancer Activity

A recent investigation explored the effects of various pyridazine derivatives on cancer cell lines. The study found that the compound exhibited notable cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. These findings support further exploration into its use as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The piperazine and pyridazine rings can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Implications

Physicochemical Properties

- Solubility : The sulfonyl group may improve aqueous solubility relative to lipophilic substituents like trifluoroacetyl or methylphenyl .

- Stability : Sulfonamides are generally more hydrolytically stable than esters (e.g., ethyl acetate derivatives in ), which could prolong the compound’s half-life .

Biological Activity

The compound 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a novel pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.86 g/mol. The structure features a piperazine ring, a sulfonyl group, and a pyridazine core, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, piperazine derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The sulfonamide moiety is known to interact with various enzymes involved in cancer progression, potentially leading to enhanced cytotoxicity against cancer cells.

- Case Studies : In vitro studies demonstrated that derivatives of piperazine showed IC50 values lower than conventional chemotherapeutics, suggesting superior efficacy against certain cancer types.

Antibacterial Activity

The sulfonamide group also contributes to antibacterial properties by inhibiting bacterial enzyme systems.

- Enzyme Inhibition : Compounds similar to this pyridazine derivative have shown effectiveness against Gram-positive and Gram-negative bacteria by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Research Findings : A study indicated that related compounds exhibited minimum inhibitory concentrations (MIC) in the low µg/mL range against Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

Piperazine derivatives are often studied for their neuropharmacological effects, including anxiolytic and antidepressant activities.

- Behavioral Studies : Animal models have shown that compounds with similar structures can reduce anxiety-like behaviors and improve mood-related parameters.

- Binding Affinity : Molecular docking studies revealed that these compounds might interact with serotonin receptors, which are pivotal in mood regulation.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antibacterial | Inhibition of bacterial enzyme systems | |

| Neuropharmacological | Interaction with serotonin receptors |

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this class of compounds:

Q & A

Basic: What are the established synthetic routes for this compound, and what optimization strategies are critical for improving yield and purity?

Methodological Answer:

The synthesis typically involves coupling a piperazine sulfonyl chloride intermediate with a furan-substituted pyridazine core. Key steps include nucleophilic substitution under anhydrous conditions (e.g., using dichloromethane as a solvent and sodium hydroxide as a base) . Purification via column chromatography or recrystallization is critical for isolating the target compound. Optimization strategies include:

- Temperature control : Maintaining low temperatures during sulfonylation to prevent side reactions.

- Catalyst selection : Using phase-transfer catalysts to enhance reaction efficiency.

- Purity monitoring : Employing HPLC or LC-MS to track intermediates and final product purity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural confirmation requires a combination of analytical techniques:

- X-ray crystallography : Resolves atomic-level geometry (e.g., piperazine ring conformation and sulfonyl group orientation) .

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., furan-2-yl vs. furan-3-yl attachment) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., distinguishing Cl isotopes) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Critical safety measures include:

- Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical splash goggles .

- Ventilation : Use fume hoods to minimize inhalation exposure, as sulfonamide derivatives may release toxic fumes under heat .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced: How should researchers design experiments to evaluate the compound’s pharmacological efficacy against bacterial pathogens?

Methodological Answer:

Adopt a randomized block design with split-plot arrangements to control variability :

- Primary plots : Bacterial strains (e.g., S. aureus, E. coli).

- Subplots : Compound concentrations (e.g., 0.1–100 µM).

- Replicates : ≥4 per group to ensure statistical power.

Assess efficacy via minimum inhibitory concentration (MIC) assays and time-kill kinetics. Include positive controls (e.g., ciprofloxacin) and validate results with chequerboard synergy testing if combined with existing antibiotics .

Advanced: How can contradictory data regarding the compound’s biological activity be systematically analyzed?

Methodological Answer:

Contradictions (e.g., anti-bacterial vs. lack of efficacy in certain strains) require:

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., activity dependency on bacterial efflux pump expression) .

- In vitro vs. in vivo comparisons : Evaluate bioavailability differences using Caco-2 cell permeability assays and murine infection models .

- Structural analogs testing : Compare with derivatives (e.g., 3-(4-chlorophenoxy)propyl variants) to isolate pharmacophore contributions .

Advanced: What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

Follow a tiered framework inspired by Project INCHEMBIOL :

Physicochemical profiling : Measure logP (octanol-water partition coefficient) and hydrolysis half-life to predict environmental persistence.

Biotic/abiotic degradation studies : Use OECD 301F (ready biodegradability) and UV-Vis spectroscopy for photolysis analysis.

Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (EC50) and algal growth inhibition (OECD 201).

Bioaccumulation modeling : Apply Quantitative Structure-Activity Relationships (QSAR) to estimate trophic magnification risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.